molecular formula C16H13ClF3N3OS B3035693 3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 338406-91-0

3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide

Cat. No. B3035693
CAS RN: 338406-91-0
M. Wt: 387.8 g/mol
InChI Key: IRBMWPNOSORTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClF3N3OS and its molecular weight is 387.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activities

  • Compounds structurally similar to "3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide" have been synthesized and evaluated for antitumor activities. For instance, a study synthesized novel compounds based on a related structure and found that one of the compounds showed promising antitumor activities (Z. Xin, 2012).

Polymer Science

  • In the field of polymer science, derivatives of this compound have been used in the synthesis of novel organic-soluble polyamide-imides (PAIs). These PAIs, incorporating ether, sulfur, and trifluoromethyl linkages, exhibited excellent solubility, thermal stability, and optical properties (A. Shockravi et al., 2009).

Antimicrobial and Antitubercular Properties

  • Research has also been conducted on the antimicrobial and antitubercular properties of pyridine derivatives. A study created a set of pyridine derivatives, including one that inhibited Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment (Ramaiyan Manikannan et al., 2010).

Synthesis of Functionalized Pyridines

  • Another study focused on the synthesis of functionalized pyridines, a category to which the compound belongs, exploring various substitutions and resulting properties (A. Schmidt et al., 2006).

Novel Derivatives for Cytotoxic Activity

  • Researchers have synthesized new derivatives of similar structures and analyzed their cytotoxic activities against various cell lines, highlighting the potential for cancer research and treatment (Marcin Stolarczyk et al., 2018).

Other Applications

  • Additionally, derivatives of this compound have been used in various other applications, including the development of new dyes for polyester fibers with biological activity (M. Khalifa et al., 2015), and in the synthesis of novel compounds for the potential treatment of Alzheimer’s disease (A. Rehman et al., 2018).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3OS/c1-23(2)9-22-15(24)14-13(7-10(8-21-14)16(18,19)20)25-12-5-3-11(17)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBMWPNOSORTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=C(C=C(C=N1)C(F)(F)F)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)sulfanyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.